molecular formula C10H9NS B8790053 1-Amino-2-naphthalenethiol CAS No. 63512-54-9

1-Amino-2-naphthalenethiol

Cat. No. B8790053
Key on ui cas rn: 63512-54-9
M. Wt: 175.25 g/mol
InChI Key: VPSMSRGGNXFQIO-UHFFFAOYSA-N
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Patent
US07968715B2

Procedure details

5 mmol of 1-aminonaphthalene-2-ol was added to 20 mL of water, and 20 mg of sodium dodecylsulfate was added while agitating to obtain a uniform mixture. 7.5 mmol of acetic anhydride was added for 5 minutes. An acetylated product was precipitated in in 5-10 minutes. The precipitation product was filtrated and rinsed with 1 ml of water twice followed by drying under vacuum. A non-precipitated reaction mixture was extracted with 25 ml of ethyl acetate twice. The separated organic layer was dried with anhydrous sodium sulfate, and a solvent was removed using a rotatary evaporator under a reduced pressure to obtain 1-aminonaphthalene-2-thiol at a yield of 73%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1O.C(O[S:26]([O-])(=O)=O)CCCCCCCCCCC.[Na+].C(OC(=O)C)(=O)C>O>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[SH:26] |f:1.2|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
NC1=C(C=CC2=CC=CC=C12)O
Name
Quantity
20 mg
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.5 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to obtain a uniform mixture
CUSTOM
Type
CUSTOM
Details
An acetylated product was precipitated in in 5-10 minutes
Duration
7.5 (± 2.5) min
FILTRATION
Type
FILTRATION
Details
The precipitation product was filtrated
WASH
Type
WASH
Details
rinsed with 1 ml of water
CUSTOM
Type
CUSTOM
Details
by drying under vacuum
EXTRACTION
Type
EXTRACTION
Details
A non-precipitated reaction mixture was extracted with 25 ml of ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
a solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotatary evaporator under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC2=CC=CC=C12)S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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